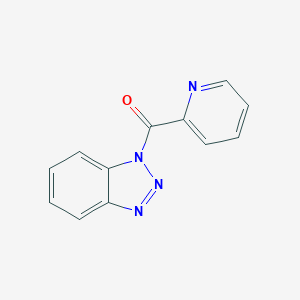

1-(2-Pyridylcarbonyl)benzotriazole

描述

Context of Benzotriazole-Derived Activating Agents in Organic Chemistry

Benzotriazole (B28993) and its derivatives have carved a significant niche in organic synthesis, primarily owing to the excellent leaving group ability of the benzotriazolyl moiety. These compounds are renowned for their stability, ease of handling, and their capacity to activate carboxylic acids and other functional groups toward nucleophilic attack. The incorporation of the benzotriazole nucleus is a crucial synthetic strategy in drug discovery and medicinal chemistry. organic-chemistry.orgnih.gov

N-acylbenzotriazoles, a prominent class of benzotriazole-derived activating agents, are particularly valued. They serve as neutral acylating reagents, offering a milder alternative to traditional methods that often require harsh conditions or generate problematic byproducts. organic-chemistry.org Their stability allows for isolation and purification, yet they are sufficiently reactive to participate in a wide array of chemical transformations.

Overview of Strategic Importance in Synthetic Methodologies

The strategic importance of 1-(2-Pyridylcarbonyl)benzotriazole lies in its bifunctional nature. It combines the activating properties of the N-acylbenzotriazole system with the potential coordinating ability of the pyridyl group. This unique combination can influence the reactivity and selectivity of the molecule in synthetic applications. While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest its utility in reactions where chelation or specific electronic effects imparted by the pyridine (B92270) ring can be advantageous. Its role as an activating agent is anticipated in key transformations such as amide bond formation and esterification, which are fundamental processes in the synthesis of pharmaceuticals, natural products, and materials.

Structure

3D Structure

属性

IUPAC Name |

benzotriazol-1-yl(pyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O/c17-12(10-6-3-4-8-13-10)16-11-7-2-1-5-9(11)14-15-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCGMSMATDHRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395299 | |

| Record name | 1-(2-Pyridylcarbonyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144223-29-0 | |

| Record name | 1-(2-Pyridylcarbonyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Pyridylcarbonyl)benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Preparation of 1-(2-Pyridylcarbonyl)benzotriazole

The preparation of the target compound relies on general, yet robust, synthetic strategies that have been developed for the acylation of benzotriazole (B28993). These strategies are valued for their efficiency and the stability of the resulting N-acylbenzotriazole products, which serve as neutral acylating agents themselves. organic-chemistry.orgorganic-chemistry.org

N-Acylbenzotriazoles are versatile intermediates in organic synthesis, and several effective methods for their preparation have been established. thieme-connect.com A predominant and highly efficient one-pot procedure involves the reaction of a carboxylic acid with 1H-benzotriazole and thionyl chloride (SOCl₂) in a solvent like dichloromethane at room temperature. organic-chemistry.orgsci-hub.se This method is noted for its mild conditions and broad applicability to a wide array of carboxylic acids, including aliphatic, aromatic, and heterocyclic variants. organic-chemistry.orgsci-hub.se

Alternative synthetic routes include:

From Acyl Chlorides: A traditional two-step approach where the carboxylic acid is first converted to its more reactive acyl chloride, which is then treated with benzotriazole, often in the presence of a base like triethylamine to neutralize the HCl byproduct. sci-hub.se

Using Sulfonylated Benzotriazoles: The reaction of a carboxylic acid salt with 1-(methylsulfonyl)benzotriazole provides another one-step pathway to the desired N-acylbenzotriazole. sci-hub.se

Modern Activation Methods: More recent developments utilize various activating agents to facilitate the condensation in one pot. These include the use of tosyl chloride in the presence of a base like 4-dimethylaminopyridine (DMAP), or coupling agents such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). thieme-connect.comorganic-chemistry.org Another approach employs trichloroacetonitrile (CCl₃CN) to generate a reactive imidate intermediate which then reacts with benzotriazole. thieme-connect.com

These methods are advantageous as they avoid the harsh conditions associated with some traditional acylation reactions and the N-acylbenzotriazole products are typically stable, crystalline solids that are easy to handle. organic-chemistry.orgorganic-chemistry.org

| Method | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Thionyl Chloride | Carboxylic Acid, 1H-Benzotriazole, SOCl₂ | Dichloromethane, Room Temperature | organic-chemistry.orgsci-hub.se |

| Acyl Chloride | Acyl Chloride, 1H-Benzotriazole, Base (e.g., Et₃N) | Anhydrous Solvent | sci-hub.se |

| Sulfonylated Benzotriazole | Carboxylic Acid Salt, 1-(Methylsulfonyl)benzotriazole | One-pot from acid | sci-hub.se |

| Tosyl Chloride | Carboxylic Acid, 1H-Benzotriazole, TsCl, DMAP | One-pot reaction | thieme-connect.com |

| Trichloroacetonitrile | Carboxylic Acid, 1H-Benzotriazole, CCl₃CN | Formation of imidate intermediate | thieme-connect.com |

The synthesis of this compound is achieved by applying the general methods for N-acylbenzotriazole formation to its specific heterocyclic precursor, pyridine-2-carboxylic acid (also known as picolinic acid). The thionyl chloride method developed by Katritzky and coworkers is particularly well-suited for this transformation due to its proven effectiveness with heterocyclic carboxylic acids. organic-chemistry.orgsci-hub.se

In this specific synthesis, pyridine-2-carboxylic acid is treated with thionyl chloride and an excess of 1H-benzotriazole in dichloromethane. The reaction proceeds smoothly at room temperature to yield this compound. This procedure has been successfully used to convert other heterocyclic carboxylic acids, such as 2-thiophenecarboxylic acid and indole-2-carboxylic acid, into their corresponding N-acylbenzotriazoles in high yields, demonstrating the versatility of the method for precursors containing heteroatoms. sci-hub.se The synthesis of related structures, like 1H-benzotriazol-1-yl-2-pyrazinyl methanone, further confirms the applicability of these routes to heteroaromatic carbonyl systems. nih.gov

Precursor Design and Intermediate Generation

The successful synthesis of this compound hinges on the appropriate selection of precursors and the controlled generation of reactive intermediates.

The primary precursors for this synthesis are:

The Acyl Source: Pyridine-2-carboxylic acid is the fundamental building block that provides the 2-pyridylcarbonyl moiety.

The Azole Source: 1H-Benzotriazole serves as the nucleophile and the leaving group in subsequent reactions of the final product.

The core of the synthetic process is the in situ activation of the carboxylic acid's carbonyl group to facilitate nucleophilic attack by the benzotriazole ring nitrogen. In the most common and efficient method, thionyl chloride (SOCl₂) acts as the activating agent. The reaction mechanism proceeds through the formation of a highly reactive intermediate.

Initially, pyridine-2-carboxylic acid reacts with thionyl chloride to generate the acyl chloride intermediate, 2-picolinoyl chloride. This species is not typically isolated but is formed in situ. The generation of this electrophilic intermediate is the key step, as the acyl chloride is significantly more reactive towards nucleophiles than the parent carboxylic acid. Subsequently, the N-1 atom of 1H-benzotriazole acts as a nucleophile, attacking the carbonyl carbon of the intermediate 2-picolinoyl chloride. This is followed by the elimination of hydrogen chloride (which is neutralized by excess benzotriazole or an added base) to afford the stable, final product: this compound. sci-hub.se

In other methods, different reactive intermediates are generated. For instance, using trichloroacetonitrile leads to the formation of a reactive imidate, while methods employing tosyl chloride proceed via a mixed anhydride intermediate. thieme-connect.com In all cases, the strategy involves converting the carboxylic acid into a better electrophile to enable its efficient reaction with the benzotriazole nucleophile.

Chemical Reactivity and Mechanistic Investigations

Acyl Transfer Reactions

Acyl transfer reactions are fundamental to the utility of 1-(2-Pyridylcarbonyl)benzotriazole, positioning it as a stable and effective reagent for the introduction of the 2-pyridylcarbonyl moiety into various molecular scaffolds.

This compound serves as a potent acylating agent, offering a reliable alternative to more reactive and less stable acyl chlorides. The presence of the benzotriazole (B28993) group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This property allows for the efficient acylation of a diverse array of nucleophiles under relatively mild conditions. The stability of N-acylbenzotriazoles, including the title compound, contributes to their ease of handling and storage compared to traditional acylating agents, which are often sensitive to moisture and require more stringent reaction conditions.

The efficacy of this compound in acyl transfer reactions is critically dependent on the ability of the benzotriazole anion to function as an effective leaving group. Benzotriazole is a weak acid, and its conjugate base, the benzotriazolide anion, is stabilized by resonance, which delocalizes the negative charge across the triazole ring system.

Reactions with Carbon-Based Nucleophiles

A significant application of this compound is in the formation of carbon-carbon bonds through the acylation of various carbon-based nucleophiles.

This compound has been identified as a reactant for the acylation of Grignard and heteroaryllithium reagents. sigmaaldrich.com These reactions provide a direct route to the synthesis of pyridyl ketones. The reaction involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon of the acylating agent, followed by the displacement of the benzotriazole leaving group. This methodology is valuable for constructing complex molecular architectures containing the 2-pyridylcarbonyl unit.

While specific examples detailing the reaction of this compound with organozinc reagents are not extensively documented in readily available literature, the general reactivity of N-acylbenzotriazoles suggests their potential in such transformations.

Table 1: Acylation of Organometallic Reagents

| Organometallic Reagent | Product Type | Reference |

|---|---|---|

| Grignard Reagents | 2-Pyridyl Ketones | sigmaaldrich.com |

This table is based on the stated applications of the compound, though specific reaction data from primary literature is limited.

The use of this compound can offer advantages in chemoselective synthesis. The reactivity of N-acylbenzotriazoles can be modulated, allowing for selective acylation in the presence of other reactive functional groups. This chemoselectivity is crucial in the synthesis of complex molecules where the protection of certain functional groups might otherwise be necessary. The compound is noted for its suitability in C-C bond formation reactions. dv-expert.org

Reactions with Heteroatom Nucleophiles

This compound readily reacts with a variety of heteroatom nucleophiles, leading to the formation of amides, esters, and thioesters. This versatility makes it a valuable tool for the synthesis of a wide range of compounds.

The reaction with primary and secondary amines proceeds smoothly to afford the corresponding N-substituted 2-pyridinecarboxamides. This transformation is particularly useful in peptide synthesis and for the introduction of the 2-pyridylcarbonyl motif into biologically active molecules. Similarly, alcohols and thiols can be acylated to produce the corresponding esters and thioesters, respectively.

Furthermore, this compound reacts with sodium azide (B81097) to form the corresponding acyl azide. sigmaaldrich.com This intermediate can be a precursor for the synthesis of other nitrogen-containing compounds through reactions such as the Curtius rearrangement.

Table 2: Reactions with Heteroatom Nucleophiles

| Nucleophile | Product Type |

|---|---|

| Primary Amines | N-Alkyl-2-pyridinecarboxamides |

| Secondary Amines | N,N-Dialkyl-2-pyridinecarboxamides |

| Alcohols | 2-Pyridyl Esters |

| Thiols | 2-Pyridyl Thioesters |

Formation of Acyl Azides via Sodium Azide Reactions

A significant reaction of N-acylbenzotriazoles, including this compound, is their conversion to acyl azides upon treatment with sodium azide. This transformation provides a valuable synthetic route to these reactive intermediates, which are precursors for the Curtius rearrangement to form isocyanates, and subsequently ureas and urethanes. organic-chemistry.org The reaction proceeds efficiently under mild conditions, typically at room temperature in a solvent such as acetonitrile. organic-chemistry.org

The general mechanism involves the nucleophilic attack of the azide anion on the carbonyl carbon of the N-acylbenzotriazole. The benzotriazole anion is a good leaving group, facilitating the formation of the acyl azide. This method is advantageous as it avoids the use of harsh reagents like acid chlorides or mixed anhydrides, which are often employed in traditional acyl azide syntheses. organic-chemistry.org Consequently, this approach demonstrates good compatibility with a variety of functional groups. organic-chemistry.org

Table 1: Reaction Conditions for the Formation of Acyl Azides from N-Acylbenzotriazoles

| Parameter | Condition |

| Reagent | Sodium Azide (NaN₃) |

| Substrate | N-Acylbenzotriazole |

| Solvent | Acetonitrile |

| Temperature | Room Temperature |

| Product | Acyl Azide |

General Heteroacylation Processes

The this compound molecule is an effective acylating agent, a property derived from the facile departure of the benzotriazole anion. This reactivity is harnessed in heteroacylation reactions, where the 2-pyridylcarbonyl group is transferred to a variety of nucleophiles, including amines and alcohols, to form the corresponding amides and esters. The benzotriazole moiety acts as an excellent leaving group, facilitating these transformations. nih.gov

The general process of N-acylation (amination) and O-acylation (esterification) can be represented as follows:

N-acylation: The reaction with a primary or secondary amine leads to the formation of a new amide bond, with the release of benzotriazole.

O-acylation: Similarly, reaction with an alcohol in the presence of a suitable base yields the corresponding ester and benzotriazole.

The efficiency of these acylation reactions underscores the utility of N-acylbenzotriazoles as stable and easy-to-handle acylating reagents in organic synthesis. nih.gov

Reductive Transformations: Chemoselective Reduction Methodologies

The reduction of this compound presents a challenge in chemoselectivity due to the presence of multiple reducible functional groups: the carbonyl group, the pyridine (B92270) ring, and the benzotriazole moiety. Methodologies for the selective reduction of the carbonyl group to a methylene group or a hydroxyl group are of synthetic interest.

While specific studies on the chemoselective reduction of this compound are not extensively detailed in the provided search results, general principles of carbonyl reduction can be applied. For instance, the regioselective reduction of ester groups in 1H-1,2,3-triazole diesters has been achieved using sodium borohydride, suggesting that the triazole ring can influence the reactivity of adjacent functional groups. mdpi.com In the case of this compound, achieving chemoselective reduction of the carbonyl group would likely depend on the choice of reducing agent and reaction conditions to avoid the reduction of the pyridine and benzotriazole rings.

Catalytic Enhancements and Modulation of Reactivity

The reactivity of this compound and its derivatives can be significantly influenced and enhanced through catalysis. The pyridine and benzotriazole nitrogen atoms can act as ligands, coordinating with metal centers to form catalytically active species.

A notable example is the use of a copper(II) complex bearing a 1-(2-pyridyl)benzotriazole ligand, specifically [Cu(II)(pyb)₂(OTf)₂], which has been shown to efficiently catalyze the A³ coupling reaction for the synthesis of propargylamines. gre.ac.uk In this catalytic cycle, the 1-(2-pyridyl)benzotriazole ligand plays a crucial role in controlling the structure and electronics of the copper center, which in turn facilitates the activation of the reactants. gre.ac.uk

Furthermore, the benzotriazole moiety itself can be subject to photocatalytic transformations. Studies on the degradation of 1H-benzotriazole using UV-irradiated TiO₂ have demonstrated that the molecule can be completely mineralized, indicating that its reactivity can be modulated by photocatalytic methods. mdpi.com This suggests potential for using light-based methods to control the reactivity of this compound in specific applications.

Table 2: Catalytic Applications Involving Benzotriazole Derivatives

| Catalyst System | Reaction | Role of Benzotriazole Moiety |

| [Cu(II)(pyb)₂(OTf)₂] | A³ Coupling Reaction | Bidentate ligand controlling the metal center's properties gre.ac.uk |

| UV/TiO₂ | Photocatalytic Degradation | Substrate undergoing transformation mdpi.com |

Applications in Advanced Organic Synthesis

Strategies for Peptide and Amide Bond Formation

The formation of the amide bond is a cornerstone of organic and medicinal chemistry, most notably in the synthesis of peptides. Acylating agents derived from benzotriazole (B28993) have emerged as stable, efficient, and versatile reagents for this purpose, offering advantages under mild reaction conditions.

Benzotriazole-based reagents are widely employed to facilitate the formation of peptide bonds by activating carboxylic acids for subsequent reaction with amines. cymitquimica.com Reagents like 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and hexafluorophosphate (HBTU) are popular for their high reactivity and their ability to suppress side reactions and limit enantiomerization. nih.govsigmaaldrich.com The addition of 1-hydroxybenzotriazole (HOBt) as an additive is a common strategy to reduce racemization during the coupling process. peptide.comnih.gov These stable, often crystalline, reagents provide a reliable alternative to other methods in peptide synthesis. organic-chemistry.org

Benzotriazole-mediated coupling has been successfully applied in solution-phase peptide synthesis. For instance, N-(N-Pg-azadipeptidoyl)benzotriazoles have been shown to couple efficiently with α-amino acids and dipeptides in solution to yield azatripeptides and azatetrapeptides, respectively. nih.govresearchgate.net The stability and high coupling efficiency of benzotriazole-activated amino acids make them suitable for the solution-phase synthesis of complex targets, such as an azaphenylalanine analogue of Leu-enkephalin. nih.gov Reagents like PyBOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) are also noted for their utility in solution-phase reactions due to their high efficiency and mild reaction conditions. cymitquimica.com

Table 1: Examples of Solution-Phase Peptide Coupling using Benzotriazole-Related Reagents

| Activated Species | Coupling Partner | Product Type | Yield | Reference |

|---|---|---|---|---|

| N-(N-Pg-azadipeptidoyl)benzotriazoles | α-Amino acids | Azatripeptides | Good | nih.govresearchgate.net |

| N-(N-Pg-azadipeptidoyl)benzotriazoles | Dipeptides | Azatetrapeptides | Good | nih.govresearchgate.net |

Table data is synthesized from referenced research articles.

The utility of benzotriazole-based reagents extends robustly to solid-phase peptide synthesis (SPPS). TBTU has been adapted for automated SPPS, providing a more efficient coupling procedure for Boc-amino acids compared to older methods. nih.gov This adaptation allows for shorter cycle times and the use of dimethylformamide (DMF) as the sole solvent for activation and coupling. nih.gov

More recently, N-Fmoc-protected(α-dipeptidoyl)benzotriazoles have been used for efficient segment condensation in SPPS under mild microwave irradiation to produce peptides up to seven residues long. nih.gov Furthermore, a fully automated SPPS platform for azapeptides has been developed using Fmoc-protected benzotriazole esters as bench-stable, pre-activated building blocks. biorxiv.org This automated system significantly reduces reaction times while improving crude purity and yields for complex azapeptides. biorxiv.org

Table 2: Performance of Benzotriazole Reagents in Solid-Phase Peptide Synthesis (SPPS)

| Reagent/Method | Application | Key Advantages | Reference |

|---|---|---|---|

| TBTU/HOBt | Automated SPPS with Boc-amino acids | More efficient coupling, shorter cycle times (~30 min vs. 65 min for DCC) | nih.gov |

| N-Fmoc-protected(α-dipeptidoyl)benzotriazoles | SPPS by segment condensation | Mild microwave conditions, synthesis of tri- to heptapeptides | nih.gov |

Table data is synthesized from referenced research articles.

Aza-peptides, in which the α-carbon of an amino acid residue is replaced by a nitrogen atom, are important peptidomimetics that often exhibit enhanced stability against enzymatic degradation. kirj.eemdpi.com Benzotriazole-mediated chemistry has proven to be a powerful tool for constructing the unique semicarbazide linkage in these molecules.

A novel protocol for synthesizing N-Pg-azatripeptides, which contain a natural amino acid at the N-terminus, utilizes benzotriazole activation to overcome the typically low coupling rates associated with aza-amino acid residues. nih.gov This method has enabled the successful solution-phase synthesis of an aza-leuenkephalin analogue. nih.govresearchgate.net A significant advancement in this area is the development of a fully automated solid-phase synthesis platform employing pre-activated, bench-stable Fmoc-aza-amino acid benzotriazole esters. biorxiv.org This system was rigorously tested through the synthesis of aza-analogs of the 31-residue peptide hormone glucagon-like peptide-1 (GLP-1). biorxiv.org

The reactivity of acylbenzotriazoles is not limited to peptide synthesis but extends to general amide formation. The benzotriazole unit acts as an excellent leaving group, allowing for the efficient acylation of amines under mild conditions. The selective N-acylation of amino alcohols using 1,1'-(isophthaloyl)-bisbenzotriazole has been demonstrated, producing N,N'-bis(2-hydroxyethyl)phthalamide in high yield. sciengine.com This selectivity highlights the controlled reactivity of the acylbenzotriazole group. sciengine.com

Additionally, related uronium-based coupling reagents incorporating a benzotriazole moiety, such as HBTU, are highly effective for general amide synthesis. They are routinely used to promote the one-pot conversion of carboxylic acids into benzimidazoles via an amide intermediate, showcasing their broad utility in forming C-N bonds. sigmaaldrich.comnih.gov

Utilization as a Coupling Reagent in Peptide Synthesis

Divergent Synthesis of Complex Heterocyclic Systems

The unique reactivity of acylbenzotriazoles makes them valuable building blocks for constructing complex heterocyclic frameworks. The benzotriazole group can participate in or facilitate cyclization and annulation reactions, leading to diverse molecular architectures.

A one-pot method has been developed for preparing 1-(2H-azirine-2-carbonyl)benzotriazoles. nih.gov These compounds serve as versatile precursors for various pyrrole-containing heterocycles. For example, their cobalt-catalyzed reaction with 1,3-diketones yields 2-((benzotriazol-1-yl)carbonyl)pyrroles. These pyrrole derivatives can then undergo base-promoted annulation reactions with electrophiles like aldehydes, ketones, and isocyanates to afford substituted pyrrolo[1,2-c]oxazole and 1H-pyrrolo[1,2-c]imidazole derivatives in moderate to high yields. nih.gov This strategy demonstrates the utility of the (carbonyl)benzotriazole unit in cascade reactions that rapidly build molecular complexity.

Table 3: Heterocyclic Systems Synthesized from Acylbenzotriazole Precursors

| Acylbenzotriazole Precursor | Reaction Partner(s) | Resulting Heterocyclic System | Yields | Reference |

|---|---|---|---|---|

| 1-(2H-Azirine-2-carbonyl)benzotriazoles | 1,3-Diketones | 2-((Benzotriazol-1-yl)carbonyl)pyrroles | Moderate to Good | nih.gov |

| 2-((Benzotriazol-1-yl)carbonyl)pyrroles | Aldehydes, Ketones | Pyrrolo[1,2-c]oxazoles | Moderate to High | nih.gov |

Table data is synthesized from referenced research articles.

Coordination Chemistry and Ligand Development

The pyridine (B92270) and benzotriazole nitrogen atoms in 1-(2-Pyridylcarbonyl)benzotriazole and its analogs allow them to function as effective ligands in coordination chemistry. gre.ac.ukresearchgate.net These compounds can act as bidentate or tridentate chelating agents, forming stable complexes with various transition metals. researchgate.net

This compound is explicitly identified as a reactant for the preparation of a Ruthenium(II) benzotriazole triphenylphosphine pyridylcarboxylato chloro complex. sigmaaldrich.com This demonstrates its direct utility in synthesizing specific organometallic compounds. The ability of pyridyl-triazole and related N-heterocyclic structures to coordinate with Ruthenium(II) is well-documented, often resulting in stable, six-coordinated complexes with distorted octahedral geometry. nih.govnih.gov The resulting metal complexes are investigated for a range of applications, from catalysis to potential therapeutic uses. nih.gov

The development of ligands is crucial for advancing metal-catalyzed reactions. researchgate.netrsc.org The hybrid bidentate ligand 1-(2-pyridyl)benzotriazole (pyb) has been successfully incorporated into a copper(II) complex, [Cu(II)(pyb)₂(OTf)₂]. gre.ac.ukresearchgate.net This complex has proven to be an effective catalyst for the A³ coupling reaction (alkyne-amine-aldehyde) to produce a wide array of propargylamines at room temperature. gre.ac.ukresearchgate.net Benzotriazole and its derivatives are considered sustainable and cost-effective ligands for facilitating the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org Furthermore, related pyridyl-triazole ligands have been used in rhenium complexes to catalyze the electroreduction and photoreduction of CO₂. nih.gov These findings underscore the importance of this compound and its analogs in the rational design of ligands for efficient and selective catalysis. researchgate.net

Table 3: Catalytic Applications of Pyridyl-Benzotriazole Type Ligands

| Metal Center | Ligand Type | Reaction Catalyzed | Product | Source(s) |

| Copper(II) | 1-(2-pyridyl)benzotriazole (pyb) | A³ Coupling Reaction | Propargylamines | gre.ac.uk, researchgate.net |

| Rhenium(I) | 4-(2-pyridyl)-1,2,3-triazole (pyta) | CO₂ Reduction | Carbon Monoxide (CO) | nih.gov |

| Palladium(II) | Benzotriazole derivative | Not specified | Not specified | redalyc.org |

Advanced Characterization and Structural Elucidation Methodologies

X-ray Crystallography for Molecular Structure Determination in Complexes

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for elucidating the exact structure of metal complexes involving ligands like 1-(2-Pyridylcarbonyl)benzotriazole. The process involves irradiating a single crystal of the complex with X-rays and analyzing the resulting diffraction pattern.

While specific crystallographic data for complexes of this compound are not detailed in the available research, the methodology applied to similar heterocyclic compounds illustrates the expected outcomes mdpi.comresearchgate.net. For a given complex, the analysis would yield critical information, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice mdpi.com.

Unit Cell Dimensions: The precise lengths and angles of the basic repeating unit of the crystal mdpi.com.

Bond Lengths and Angles: Exact measurements of the distances between coordinated atoms and the angles they form, confirming the geometry of the coordination sphere (e.g., square planar, tetrahedral, octahedral) mdpi.com.

Intermolecular Interactions: Identification of non-covalent forces such as hydrogen bonding and π-π stacking that stabilize the crystal structure researchgate.net.

The structural refinement is typically carried out using specialized software like SHELXL mdpi.com. This level of detailed structural information is crucial for understanding the nature of the coordination between a metal ion and the this compound ligand.

Spectroscopic Techniques for Structural Analysis in Reaction Contexts (e.g., IR, UV-Vis)

Spectroscopic methods are essential for analyzing molecular structures, especially for monitoring changes during chemical reactions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a "fingerprint" of the molecule. For this compound, key vibrational bands are expected that serve as markers for its constituent parts nih.gov.

In a reaction context, such as the formation of an amide where this compound acts as an acylating agent, IR spectroscopy can be used to monitor the progress. The disappearance of the characteristic C=O stretching band of the reactant and the appearance of new bands corresponding to the amide product would signify the reaction's completion.

Key IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| C=O Stretch | ~1660 - 1700 | Indicates the presence of the carbonyl group. |

| Aromatic C=C Stretch | ~1450 - 1600 | Corresponds to the benzene and pyridine (B92270) rings. |

| C-N Stretch | ~1230 | Relates to the bond between the carbonyl carbon and the benzotriazole (B28993) nitrogen. |

| N=N Bending | ~1415 | A characteristic vibration of the triazole ring . |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and aromatic rings process-insights.com. This compound, containing both benzotriazole and pyridine moieties, is expected to exhibit distinct absorption bands in the UV region. These absorptions are typically due to π → π* transitions within the aromatic systems researchgate.net.

When this compound participates in a reaction, such as forming a metal complex, the UV-Vis spectrum can change significantly. The coordination of a metal ion to the ligand can alter the energy levels of the molecular orbitals, leading to a shift in the absorption maxima (a chromic shift) or the appearance of new absorption bands. For example, studies on copper-benzotriazolate (Cu:BTA) complexes show distinct peaks that are absent in the spectrum of the free benzotriazole ligand, confirming the formation of the complex researchgate.net. This makes UV-Vis spectroscopy a valuable tool for monitoring complexation reactions in solution.

UV-Vis Absorption Data for Benzotriazole Systems

| System | Wavelength (nm) | Transition Type | Source |

|---|---|---|---|

| Benzotriazole (in water) | 305 | π → π* | process-insights.com |

| 1,2,3-Triazole (gas phase) | 205 | π → π* | researchgate.net |

Computational and Theoretical Investigations of 1 2 Pyridylcarbonyl Benzotriazole

Computational and theoretical chemistry provide powerful tools to understand the molecular properties and reactivity of 1-(2-Pyridylcarbonyl)benzotriazole. These methods offer insights into electronic structure, reaction pathways, and selectivity that complement experimental findings.

Future Prospects and Research Directions

Exploration of Unconventional Reactivity Patterns

While 1-(2-Pyridylcarbonyl)benzotriazole is well-regarded for its role in facilitating nucleophilic acyl substitution, future research is poised to uncover and exploit its more nuanced and unconventional reactivity. The electronic properties conferred by the pyridylcarbonyl group, which increases the electrophilicity of the carbonyl carbon, typically steer the molecule towards predictable acylation pathways. However, the benzotriazole (B28993) ring system itself possesses a rich and complex chemistry that extends beyond its function as a simple leaving group.

A significant area for future exploration lies in the controlled ring-opening of the benzotriazole moiety. Research on related N-substituted benzotriazoles has demonstrated that the triazole ring can undergo cleavage to form reactive intermediates like ortho-amino arenediazonium or α-diazo-imine species. researchgate.net For instance, N-nitro-benzotriazole reacts with various carbon-based nucleophiles to yield o-nitramidophenylazo compounds and hydrazones through ring-opening mechanisms. researchgate.net Investigating analogous transformations with this compound could unlock novel synthetic routes to complex nitrogen-containing heterocycles, moving beyond its traditional role as an acyl transfer reagent.

Furthermore, the interplay between the pyridyl nitrogen, the carbonyl group, and the triazole system can be harnessed for selective catalysis. Studies have indicated that in certain coupling reactions, rhodium-based catalytic systems outperform palladium in achieving N₂-selective coupling, a preference attributed to lower energy barriers for proton transfer. A deeper investigation into the coordination chemistry of this compound with a wider array of transition metals could reveal unique catalytic cycles and reactivity patterns, leading to the development of highly selective and unprecedented chemical transformations.

Development of New Synthetic Platforms and Reagents

The utility of this compound as a foundational building block for creating more complex and functionally diverse molecules represents a major avenue for future research. Its established applications include the preparation of acyl azides through reactions with sodium azide (B81097) and the acylation of sensitive organometallic compounds like Grignard and heteroaryllithium reagents. sigmaaldrich.com These reactions underscore its value as a stable and effective acylating agent.

A promising strategy involves the modification of the core structure to generate novel reactive intermediates. For example, a one-pot method has been developed for synthesizing 1-(2H-Azirine-2-carbonyl)benzotriazoles. rsc.orgresearchgate.net These derivatives serve as versatile building blocks for constructing various pyrrole-containing heterocycles through cobalt-catalyzed reactions with 1,3-diketones or base-promoted annulations with aldehydes and ketones. rsc.org This approach, which transforms the parent compound into a precursor for complex heterocyclic systems, exemplifies the potential for developing new synthetic platforms.

Future work will likely focus on expanding the library of derivatives built upon the this compound framework. By introducing different functional groups onto either the pyridine (B92270) or benzotriazole rings, chemists can fine-tune the reagent's steric and electronic properties. This could lead to the creation of bespoke reagents for specific synthetic challenges, such as the synthesis of complex natural products or novel pharmaceutical scaffolds. nih.gov The development of palladium complexes incorporating pyridine-benzotriazole ligands for use in catalytic hydrogenation further illustrates how the molecule can be integrated into new reagent and catalyst design. researchgate.net

Integration into Sustainable and Green Chemistry Methodologies

Aligning chemical synthesis with the principles of green chemistry is a critical goal for modern science, emphasizing waste reduction, energy efficiency, and the use of environmentally benign substances. beilstein-journals.org this compound and its derivatives are well-suited for integration into these sustainable methodologies.

One of the most impactful areas is in catalysis. Benzotriazole has been identified as a sustainable, non-toxic, and inexpensive ligand for a variety of metal-catalyzed coupling reactions that are fundamental to pharmaceutical and materials science. rsc.org Its thermal stability and solubility in common organic solvents make it an industrially viable option. rsc.org Harnessing ligands derived from this compound in catalytic systems for C-C, C-N, C-O, and C-S bond formation could offer a greener alternative to more complex and costly ligands. rsc.org

The development of continuous flow systems for hydrogenation reactions using palladium complexes of pyridine-benzotriazole ligands is a significant step towards greener manufacturing. researchgate.net Continuous flow processes offer superior control over reaction parameters, enhance safety, and often allow for the straightforward reuse of the catalyst over multiple cycles, thereby minimizing waste and improving process efficiency. researchgate.netbeilstein-journals.org Moreover, the application of green techniques such as microwave irradiation and solvent-free reaction conditions, which have been successfully used for synthesizing other benzotriazole derivatives, presents a clear path for the future synthesis and application of this compound. scholarsresearchlibrary.com These methods often lead to shorter reaction times, simpler work-up procedures, and higher yields, all of which are hallmarks of sustainable chemistry. scholarsresearchlibrary.com The inherent properties of the benzotriazole core as a corrosion inhibitor and UV photostabilizer also contribute to material sustainability by extending the lifespan of polymers and coatings. chemimpex.com

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 1-(2-Pyridylcarbonyl)benzotriazole, and how do reaction conditions influence yield?

- Methodology : The compound is commonly synthesized via N-acylation of benzotriazole using pyridine-2-carbonyl chloride. A one-pot method (adapted from Katritzky's protocol) involves reacting benzotriazole with pyridine-2-carboxylic acid in the presence of thionyl chloride (SOCl₂) and dichloromethane. Typical yields range from 70% to 95%, depending on stoichiometry and temperature control . Purification via recrystallization (e.g., using water or ethanol) is critical to remove unreacted reagents .

Q. Which spectroscopic techniques are essential for structural characterization, and what key features confirm the compound’s identity?

- Methodology :

- FT-IR : A sharp peak near 1680–1700 cm⁻¹ confirms the carbonyl (C=O) group. Aromatic C-H stretches (3050–3100 cm⁻¹) and pyridyl ring vibrations (1600–1500 cm⁻¹) are also diagnostic .

- NMR : In H NMR, the pyridyl protons appear as a multiplet (δ 7.5–8.5 ppm), while benzotriazole protons resonate at δ 7.2–8.0 ppm. C NMR shows the carbonyl carbon at ~165 ppm .

- Mass Spectrometry : The molecular ion peak (m/z 236.07 for C₁₂H₈N₄O) and fragmentation patterns (e.g., loss of CO or pyridyl groups) validate the structure .

Q. What are the foundational applications of this compound in medicinal chemistry?

- Methodology : The compound serves as a precursor for bioactive derivatives. For example, hydroxyurea analogs synthesized via hydrogenation (using Pd/C catalyst) exhibit antibacterial activity. Researchers assess therapeutic potential using:

- Cytotoxicity assays (e.g., MTT tests on mammalian cell lines) .

- Minimum inhibitory concentration (MIC) determination against bacterial strains like E. coli or S. aureus .

Advanced Research Questions

Q. How can continuous crystallization be optimized to enhance purity and particle size distribution?

- Methodology :

- Solubility studies : Use gravimetric methods to measure solubility in water or ethanol across temperatures (273–353 K). Apelblat equation modeling helps predict supersaturation .

- Process optimization : Implement a mixed-suspension, mixed-product-removal (MSMPR) crystallizer. Monitor nucleation and growth kinetics via ATR-UV spectroscopy to adjust residence time and cooling rates .

- Seed crystals : Introduce synthesized this compound seeds at 50°C to control particle size .

Q. What computational strategies predict the bioactivity of derivatives, and how are these validated experimentally?

- Methodology :

- In silico modeling : Use SwissADME for pharmacokinetic profiling and Molecular Operating Environment (MOE) for docking studies targeting enzymes (e.g., LASV endonuclease). Pyridylcarbonyl’s electron-withdrawing nature enhances binding to metal ions in active sites .

- Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with in vitro inhibition assays. For discrepancies, re-evaluate protonation states or solvent effects in simulations .

Q. How can researchers resolve contradictions in reported bioactivity data, such as variable inhibition of viral targets?

- Methodology :

- Purity analysis : Use GC-MS/MS to confirm compound integrity (e.g., detect UV absorbers or byproducts) .

- Assay standardization : Control variables like pH, temperature, and cell passage number. Perform dose-response curves (IC₅₀) in triplicate .

- Structure-activity relationship (SAR) : Modify the pyridyl or benzotriazole moieties and test analogs to identify critical functional groups .

Q. What role does the pyridylcarbonyl group play in coordination chemistry, and how can this inform material design?

- Methodology :

- Coordination studies : The pyridine nitrogen and carbonyl oxygen act as bidentate ligands for transition metals (e.g., Cu²⁺ or Zn²⁺). Characterize complexes via X-ray crystallography or EXAFS .

- Applications : Design metal-organic frameworks (MOFs) for catalytic or sensing applications. Test CO₂ adsorption capacity or photocatalytic activity under UV-Vis light .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., SOCl₂ equivalents, solvent polarity) to ensure reproducibility .

- Advanced Purification : For trace impurities, employ column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Data Interpretation : Use Gaussian software for DFT calculations to correlate spectral data with electronic structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。